molecular formula C14H12N4S B6645200 4-(5-Methylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)pyridine

4-(5-Methylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)pyridine

Cat. No.: B6645200
M. Wt: 268.34 g/mol
InChI Key: XCQQRSUJJCRQQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(5-Methylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)pyridine, also known as MSTP, is a chemical compound that has been of significant interest in scientific research due to its potential applications in various fields. MSTP is a heterocyclic compound that contains a triazole ring and a pyridine ring, making it a versatile molecule for use in various chemical reactions.

Mechanism of Action

The mechanism of action of 4-(5-Methylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)pyridine is not fully understood, but it is thought to involve the inhibition of certain enzymes or signaling pathways that are involved in cell proliferation and survival. This compound has been shown to inhibit the activity of certain kinases, including AKT and ERK, which play important roles in cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of cell migration and invasion, and the modulation of immune system function. In addition, this compound has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects.

Advantages and Limitations for Lab Experiments

One advantage of 4-(5-Methylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)pyridine is its relatively simple synthesis method, which makes it a readily available compound for use in laboratory experiments. In addition, this compound has been shown to exhibit potent activity against various cancer cell lines, making it a promising candidate for further investigation as a potential anticancer agent.
One limitation of this compound is its relatively low solubility in water, which may limit its utility in certain applications. In addition, the mechanism of action of this compound is not fully understood, which may make it difficult to optimize its therapeutic potential.

Future Directions

There are several potential future directions for research on 4-(5-Methylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)pyridine. One area of interest is the development of this compound derivatives with improved solubility and pharmacokinetic properties. In addition, further studies are needed to elucidate the mechanism of action of this compound and to identify its molecular targets. Finally, this compound may have potential applications in materials science, such as in the development of new catalysts or sensors.

Synthesis Methods

The synthesis of 4-(5-Methylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)pyridine involves the reaction of 4-chloropyridine with 5-methylsulfanyl-4-phenyl-1,2,4-triazole-3-thiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures. The resulting product is then purified by recrystallization or chromatography.

Scientific Research Applications

4-(5-Methylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)pyridine has been studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, this compound has been shown to exhibit antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. In addition, this compound has been investigated for its potential as an anti-inflammatory agent and as a treatment for neurodegenerative diseases such as Alzheimer's disease.

Properties

IUPAC Name

4-(5-methylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4S/c1-19-14-17-16-13(11-7-9-15-10-8-11)18(14)12-5-3-2-4-6-12/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCQQRSUJJCRQQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN=C(N1C2=CC=CC=C2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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